molecular formula C14H11BrO2 B1266920 4-Acetoxy-4'-bromobiphenyl CAS No. 84244-98-4

4-Acetoxy-4'-bromobiphenyl

Cat. No.: B1266920
CAS No.: 84244-98-4
M. Wt: 291.14 g/mol
InChI Key: PZPSICDSQWAIBR-UHFFFAOYSA-N
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Description

4-Acetoxy-4’-bromobiphenyl is a chemical compound with the molecular formula C14H11BrO2 and a molecular weight of 291.14 g/mol. It belongs to the benzene class and is commonly used as an intermediate in organic synthesis. This compound is known for its applications in the synthesis of various organic compounds, including pharmaceuticals, dyes, and catalysts .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Acetoxy-4’-bromobiphenyl can be synthesized through several methods. One common method involves the acetylation of 4-bromo-4’-hydroxybiphenyl using acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of 4-Acetoxy-4’-bromobiphenyl often involves large-scale acetylation reactions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the acetylation process .

Chemical Reactions Analysis

Types of Reactions

4-Acetoxy-4’-bromobiphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The acetoxy group can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to form biphenyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents such as ethanol or water.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution: Formation of various substituted biphenyl derivatives.

    Oxidation: Formation of 4-bromo-4’-carboxybiphenyl.

    Reduction: Formation of 4-acetoxy-4’-hydroxybiphenyl.

Scientific Research Applications

4-Acetoxy-4’-bromobiphenyl has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and catalysts

Mechanism of Action

The mechanism of action of 4-Acetoxy-4’-bromobiphenyl involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to form 4-bromo-4’-hydroxybiphenyl, which can further interact with enzymes and receptors in biological systems. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-4’-hydroxybiphenyl
  • 4-Bromo-4’-methoxybiphenyl
  • 4-Acetoxy-4’-methoxybiphenyl

Uniqueness

4-Acetoxy-4’-bromobiphenyl is unique due to its combination of acetoxy and bromine functional groups. This combination allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis. The presence of the bromine atom enhances its reactivity in substitution reactions, while the acetoxy group provides a site for further functionalization .

Properties

IUPAC Name

[4-(4-bromophenyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c1-10(16)17-14-8-4-12(5-9-14)11-2-6-13(15)7-3-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPSICDSQWAIBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00294326
Record name 4-Acetoxy-4'-bromobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84244-98-4
Record name [1,1′-Biphenyl]-4-ol, 4′-bromo-, 4-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84244-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 95827
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084244984
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 84244-98-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95827
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Acetoxy-4'-bromobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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